molecular formula C7H2ClN3 B3180878 2,3-Pyridinedicarbonitrile, 6-chloro- CAS No. 401565-17-1

2,3-Pyridinedicarbonitrile, 6-chloro-

Cat. No.: B3180878
CAS No.: 401565-17-1
M. Wt: 163.56 g/mol
InChI Key: RCUUBFRUENRJNU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Synthetic Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold with immense importance in organic chemistry. chemicalregister.com Structurally related to benzene, with one CH group replaced by a nitrogen atom, pyridine is an aromatic, planar molecule. chemicalregister.comgoogle.com This nitrogen atom significantly influences the ring's properties, making it a basic heterocycle. chemicalregister.com Pyridine and its derivatives are not only common solvents and reagents but are also integral components of numerous natural products, including alkaloids and vitamins. molaid.comchemicalregister.com

In synthetic chemistry, the pyridine scaffold offers a versatile platform for creating diverse functionalized molecules. molaid.com Its electronic nature allows for various chemical transformations. The pyridine ring is generally electron-deficient, which facilitates nucleophilic substitution reactions, typically at the C-2 and C-4 positions. molaid.com Conversely, electrophilic substitution is less favorable and occurs at the C-3 position, often requiring harsh reaction conditions. molaid.com This distinct reactivity allows chemists to selectively introduce a wide array of functional groups, leading to the generation of large compound libraries. molaid.com The ability to form hydrogen bonds and its solubility characteristics further enhance its utility as a building block in the design and synthesis of new compounds, including pharmaceuticals and agrochemicals. google.commolaid.com

Role of Nitrile and Halogen Functionalities in Molecular Design and Transformations

The incorporation of nitrile (—C≡N) and halogen functional groups onto a pyridine ring dramatically expands its synthetic potential and modulates its physicochemical properties.

The nitrile group is a highly versatile functional group in organic synthesis. cas.org Its strong electron-withdrawing nature can significantly alter the electronic density of the aromatic ring to which it is attached. chemicalbook.com This polarity makes nitriles useful intermediates, as they can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines. cas.orgsigmaaldrich.com The linear geometry of the nitrile group and its relatively small size allow it to be well-accommodated in sterically hindered environments, such as the active sites of enzymes. chemicalbook.com It can act as a hydrogen bond acceptor and is sometimes considered a bioisostere of carbonyl, hydroxyl, and even halogen groups. chemicalbook.comoup.com

Halogen substituents (e.g., chlorine, bromine, iodine) are also crucial in molecular design. They serve as key reactive handles, particularly in cross-coupling reactions, which are fundamental for constructing complex molecules. The presence of a halogen atom on the pyridine ring provides a site for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. sigmaaldrich.com Furthermore, halogens can influence a molecule's conformation and its ability to participate in intermolecular interactions, such as halogen bonding, which can be a significant factor in crystal engineering and molecular recognition. nih.gov The structural impact of halogens tends to increase with their size (Cl < Br < I). nih.gov

Overview of 2,3-Pyridinedicarbonitrile, 6-chloro- as a Subject of Contemporary Chemical Research

While the broader class of halogenated pyridinecarbonitriles is well-explored, specific research on 2,3-Pyridinedicarbonitrile, 6-chloro- is not extensively documented in publicly available literature. Its structural isomers and related compounds, however, are subjects of significant interest.

For instance, the isomer 6-Chloro-3-pyridinecarbonitrile (also known as 2-chloro-5-cyanopyridine) is a known compound used as a starting material in the synthesis of other molecules, such as (6-chloro-3-pyridyl)methylamine, an intermediate for insecticides. oup.commdpi.com Similarly, 2-Chloro-3-pyridinecarbonitrile (2-chloronicotinonitrile) is a commercially available reagent. sigmaaldrich.com

Research into related dicarbonitrile systems, like pyridine-3,5-dicarbonitrile , highlights their importance in materials science, particularly for developing organic light-emitting diodes (OLEDs) due to properties like thermally activated delayed fluorescence (TADF). sigmaaldrich.comresearchgate.net The synthesis of related structures, such as 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile , has been explored, emphasizing its role as a versatile building block for trifluoromethylated N-heterocycles.

The specific arrangement of two adjacent nitrile groups at the C-2 and C-3 positions, combined with a chloro-substituent at the C-6 position in 2,3-Pyridinedicarbonitrile, 6-chloro- , suggests it would be a highly reactive and potentially valuable synthetic intermediate. The electron-withdrawing nature of the two nitrile groups would make the pyridine ring highly susceptible to nucleophilic attack, particularly at the chlorinated C-6 position. However, detailed studies on its synthesis, reactivity, and applications remain limited, representing an area for future investigation in synthetic and materials chemistry.

Interactive Data Table: Properties of Related Chloro-Pyridinecarbonitriles

This table provides data for structurally related isomers to offer context for the properties of the target compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
2-Chloro-3-pyridinecarbonitrile6602-54-6C₆H₃ClN₂104-107
6-Chloro-3-pyridinecarbonitrile33252-28-7C₆H₃ClN₂116-120
6-Chloro-3-nitro-2-pyridinecarbonitrileNot AvailableC₆H₂ClN₃O₂Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3/c8-7-2-1-5(3-9)6(4-10)11-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUUBFRUENRJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2,3 Pyridinedicarbonitrile, 6 Chloro

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,3-Pyridinedicarbonitrile, 6-chloro- is electron-deficient, a characteristic enhanced by the presence of two electron-withdrawing nitrile groups. This electronic feature, combined with the presence of a good leaving group (chloride), makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqlibretexts.org This type of reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. youtube.com

The chlorine atom at the C6 position can be readily displaced by a variety of nucleophiles. Amines and hydrazines are particularly effective in this transformation, leading to the formation of substituted aminopyridines, which are themselves important precursors in medicinal chemistry and materials science. youtube.commdpi.com

Reactions are often carried out by heating the chloropyridine derivative with the desired amine or hydrazine (B178648), sometimes in the presence of a base or a specific solvent system. youtube.compsu.edu An environmentally sound method utilizes polyethylene (B3416737) glycol (PEG400) as a solvent for the nucleophilic aromatic substitution of chlorine atoms by primary and secondary amines on various nitrogen-containing fused heterocycles, achieving good yields rapidly. nih.gov For instance, the reaction of 2,6-dichloropyridine (B45657) with hydrazine hydrate (B1144303) proceeds under mild conditions to yield 2-hydrazino-6-chloropyridine, a key intermediate that can be further transformed. psu.edu Even tertiary amines, typically used as non-nucleophilic bases, can sometimes act as nucleophiles in these substitutions, particularly on highly activated rings like dichloropyrimidines. mdpi.com

Table 1: Examples of Nucleophilic Substitution on Chloro-Heterocycles
Starting MaterialNucleophileConditionsProductSource
8-chloro- researchgate.netias.ac.inrsc.orgtriazolo[4,3-a]pyrazineVarious AminesPEG4008-amino- researchgate.netias.ac.inrsc.orgtriazolo[4,3-a]pyrazine derivatives nih.gov
2,6-DichloropyridineHydrazine Hydrate (80%)Reflux, 45 min2-Hydrazino-6-chloropyridine psu.edu
Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate2,3-DimethylanilineTriethylamine, EtOHEthyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate mdpi.com
2-ChloropyridineAmineHeatSubstituted 2-aminopyridine youtube.com

Nucleophilic aromatic substitution on pyridine and its derivatives does not follow SN1 or SN2 mechanisms. libretexts.org Instead, it proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com In the first step, the nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, such as the nitrile groups in 2,3-pyridinedicarbonitrile, 6-chloro-, is crucial as they stabilize this anionic intermediate through resonance, thereby facilitating the reaction. libretexts.org

The attack is highly regioselective. For chloropyridines, nucleophilic attack occurs preferentially at the C2 (α) and C4 (γ) positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. uoanbar.edu.iqyoutube.com In the case of 2,3-Pyridinedicarbonitrile, 6-chloro-, the chlorine is located at the C6 position (an α-position), which is activated by both the ring nitrogen and the adjacent nitrile groups. The attack therefore occurs selectively at C6, leading to the displacement of the chloride ion. In the second step of the mechanism, the aromaticity is restored by the elimination of the chloride leaving group. youtube.comyoutube.com

Transformations Involving the Nitrile Functionality

The two nitrile groups at the C2 and C3 positions of the pyridine ring are key functional handles that can be transformed into a variety of other groups, significantly expanding the synthetic utility of the scaffold.

Nitriles are readily reduced to primary amines. libretexts.orglibretexts.org This transformation can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, is a common and effective method for converting nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, which can occur twice to fully reduce the carbon-nitrogen triple bond. libretexts.org

Another widely used method is catalytic hydrogenation. The reaction of the nitrile with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure also yields the corresponding primary amine. libretexts.org For more controlled reduction, Diisobutylaluminium hydride (DIBALH) can be used. DIBALH reduction, followed by hydrolysis, typically yields an aldehyde from the nitrile group. libretexts.org

Table 2: Common Reagents for Nitrile Reduction
ReagentProduct Functional GroupNotesSource
Lithium Aluminum Hydride (LiAlH₄)Primary Amine (-CH₂NH₂)Powerful, non-selective reducing agent. Requires ethereal solvent and aqueous/acidic workup. libretexts.org, libretexts.org
Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni)Primary Amine (-CH₂NH₂)Requires elevated temperature and pressure. Widely used in industry. libretexts.org
Diisobutylaluminium Hydride (DIBALH)Aldehyde (-CHO)Allows for partial reduction. The intermediate imine is hydrolyzed to an aldehyde during workup. libretexts.org
Ammonia Borane (H₃NBH₃)Primary Amine (-CH₂NH₂)Can be used under thermal conditions without a catalyst. organic-chemistry.org

The reduction of the nitrile groups on the 2,3-pyridinedicarbonitrile scaffold directly leads to the formation of primary amines, specifically (aminomethyl)pyridine derivatives. libretexts.orgorganic-chemistry.org For example, the complete reduction of both nitrile groups in 2,3-pyridinedicarbonitrile, 6-chloro- would yield 6-chloro-2,3-bis(aminomethyl)pyridine. These amine products are valuable building blocks for further derivatization.

The synthesis of aminopyridines can also be achieved through the reduction of related nitrogen-containing functionalities. For instance, 2-hydrazino-6-chloropyridine can be reduced to 2-amino-6-chloropyridine. psu.edu This reduction can be performed using various methods, including catalytic hydrogenation or reaction with hydrazine in the presence of a Raney Nickel catalyst, with the latter often giving better results and fewer dehalogenated by-products. psu.edu The hydrazino intermediate can also be converted to a more stable azido (B1232118) derivative, which is then reduced to the amine using sodium borohydride. psu.edu

Annulation and Ring-Closure Reactions Utilizing Pyridinecarbonitrile Scaffolds

Annulation is a process where a new ring is fused onto a molecule through the formation of two new bonds. scripps.edu The 2,3-pyridinedicarbonitrile scaffold is exceptionally well-suited for annulation and other ring-closure reactions, enabling the synthesis of a wide variety of fused polyheterocyclic systems. ias.ac.inbohrium.com These fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and functional materials. ias.ac.inbohrium.com

The reactivity of both the nitrile groups and the chloro-substituted position can be strategically exploited. A common strategy involves an initial nucleophilic substitution at the C6 position, followed by an intramolecular cyclization involving one or both of the adjacent nitrile groups. For example, reaction with a binucleophile like ethylenediamine (B42938) or hydrazine can lead to the formation of fused imidazole (B134444) or pyrimidine (B1678525) rings, respectively. researchgate.net In one such reaction, a thieno[2,3-b]pyridine (B153569) derivative with a 3-amino-2-carbonitrile structure reacts with hydrazine hydrate to form a fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system. researchgate.net

The ortho-dinitrile functionality is a classic precursor for the synthesis of phthalocyanine (B1677752) analogues and other macrocycles. Furthermore, these dinitriles can undergo cyclocondensation reactions to form fused pyridazines or pyrimidines. The combination of a reactive leaving group at C6 and the versatile nitrile functionalities at C2 and C3 makes 2,3-pyridinedicarbonitrile, 6-chloro- a powerful building block for constructing complex, multi-ring heterocyclic architectures. rsc.org

Table of Compounds

Synthesis of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, 1,8-Naphthyridines, Pyrazolo[3,4-b]pyridines)

The electrophilic nature of the carbon atoms in the pyridine ring, enhanced by the electron-withdrawing nitrile groups, coupled with the presence of a good leaving group (chloride), facilitates the synthesis of various fused heterocycles.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold often involves the condensation of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like formamide, urea, or thiourea. niscpr.res.in For 2,3-Pyridinedicarbonitrile, 6-chloro-, a plausible pathway to pyrido[2,3-d]pyrimidines involves the reaction with a binucleophile such as guanidine. In this transformation, the dinitrile moiety can react to form a pyrimidine ring fused to the pyridine core. While direct literature examples for this specific substrate are scarce, the general methodology for constructing pyrido[2,3-d]pyrimidines from related 2,3-disubstituted pyridines is well-established. nih.govscirp.org

1,8-Naphthyridines: The synthesis of 1,8-naphthyridines typically proceeds through methods like the Friedländer synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.org Other multicomponent reactions are also employed to build this scaffold. researchgate.netkthmcollege.ac.in Based on available literature, the use of 2,3-Pyridinedicarbonitrile, 6-chloro- as a direct precursor for 1,8-naphthyridine (B1210474) synthesis is not a commonly reported pathway. nih.govrsc.org

Pyrazolo[3,4-b]pyridines: The reaction of 2,3-Pyridinedicarbonitrile, 6-chloro- with hydrazine presents a direct and efficient route to the pyrazolo[3,4-b]pyridine system. This transformation is initiated by the nucleophilic displacement of the chloride at the C-6 position by hydrazine. The resulting hydrazinylpyridine intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks one of the adjacent nitrile groups. This cyclization forges the pyrazole (B372694) ring onto the pyridine backbone. The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to produce (3-chloro-pyridin-2-yl)hydrazine is a well-documented process that serves as a strong precedent for this type of transformation. nih.govresearchgate.net This method highlights a key reactivity pattern of the substrate, leading to the formation of 3-amino-6-cyanopyrazolo[3,4-b]pyridine.

Reactivity of Nitrile and Chloro Groups in Cyclization Pathways

The chloro and nitrile functional groups are the primary drivers of the cyclization reactions involving 2,3-Pyridinedicarbonitrile, 6-chloro-. The chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the nitrile groups serve as electrophilic sites for intramolecular ring closure.

In the synthesis of pyrazolo[3,4-b]pyridines, the reaction proceeds through a sequential SNAr and intramolecular cyclization mechanism.

Nucleophilic Aromatic Substitution (SNAr): The C-6 position, activated by the ring nitrogen and the nitrile groups, is susceptible to nucleophilic attack. Hydrazine attacks this position, displacing the chloride ion.

Intramolecular Cyclization: The newly introduced hydrazinyl group is positioned ortho to a nitrile group. The terminal nitrogen of the hydrazine acts as an internal nucleophile, attacking the electrophilic carbon of the C-2 nitrile group. This attack is followed by tautomerization to yield the stable aromatic 3-aminopyrazolo[3,4-b]pyridine ring system.

This pathway demonstrates the cooperative reactivity of the chloro and nitrile groups, where the initial substitution enables the subsequent cyclization. The presence of two nitrile groups offers potential for further chemical modification on the resulting fused heterocyclic product.

Table 1: Cyclization Reaction to Form Pyrazolo[3,4-b]pyridine

Reactant 1 Reactant 2 Product Heterocyclic System Formed
2,3-Pyridinedicarbonitrile, 6-chloro- Hydrazine 3-Amino-6-cyanopyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine

Other Cross-Coupling and Functionalization Reactions

Beyond cyclization, the reactive sites on 2,3-Pyridinedicarbonitrile, 6-chloro- allow for other functionalization reactions, such as borylation, which introduces a synthetically versatile boronate ester group.

Borylation Reactions on Halogenated Pyridine Rings

The introduction of a boryl group onto a pyridine ring is a powerful tool for creating intermediates for Suzuki-Miyaura cross-coupling reactions. For halogenated and electron-deficient pyridines, iridium-catalyzed C-H borylation is a particularly effective method. rsc.orgnih.gov

The substrate 2,3-Pyridinedicarbonitrile, 6-chloro-, possesses several features that influence C-H borylation:

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the iridium catalyst, potentially inhibiting the reaction. rsc.orgnih.gov

Directing Effects: The existing substituents direct the borylation to specific C-H bonds. The chloro group and the two strongly electron-withdrawing nitrile groups significantly influence the electronic properties of the pyridine ring. In iridium-catalyzed reactions, steric factors often dominate, favoring borylation at the least hindered position. For this substrate, the C-5 position is the most likely site for C-H borylation.

Alternative Methods: Transition-metal-free radical borylation of aryl halides offers another route to introduce a boron functional group. thieme.deorganic-chemistry.org This method involves the reaction of a haloarene with a diboron (B99234) reagent, often promoted by a base, proceeding through a radical mechanism. organic-chemistry.org This could potentially be applied to the C-Cl bond of the substrate.

The high degree of substitution and the electron-deficient nature of 2,3-Pyridinedicarbonitrile, 6-chloro- make it a challenging but interesting substrate for borylation reactions, providing access to highly functionalized pyridine derivatives. nih.gov

Table 2: Potential Borylation Reactions for Halogenated Pyridines

Reaction Type Reagents Potential Site on Substrate
Iridium-Catalyzed C-H Borylation B2pin2, Ir catalyst (e.g., [Ir(cod)OMe]2), ligand C-5
Radical Borylation B2pin2, Base (e.g., KOtBu), Initiator/Catalyst C-6 (replacing Cl)

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Following your request, a comprehensive search was conducted to gather information for an article on the spectroscopic characterization of the chemical compound 2,3-Pyridinedicarbonitrile, 6-chloro- . The search was structured to find specific data for each section and subsection outlined in your request, including Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Potential Energy Distribution (PED) Analysis, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.

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The search results often led to related but structurally different compounds, such as:

Mononitrile derivatives (e.g., 2-Chloro-3-pyridinecarbonitrile or 6-Chloro-3-pyridinecarbonitrile).

Pyridine dinitriles with different substitution patterns (e.g., 2,6-dichloropyridine-3,5-dicarbonitrile).

Pyrazine derivatives, which were incorrectly associated with the CAS number sometimes attributed to the target compound online. cymitquimica.comnih.govfishersci.com

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Spectroscopic Characterization Methodologies in the Study of 2,3 Pyridinedicarbonitrile, 6 Chloro

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. elte.huuzh.ch The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In molecules like 2,3-Pyridinedicarbonitrile, 6-chloro-, which contain multiple bonds and lone pairs of electrons, the most common transitions are π → π* and n → π*. libretexts.org

The pyridine (B92270) ring, with its conjugated π-system, and the two nitrile (C≡N) groups act as the primary chromophores. elte.hushu.ac.uk

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The conjugated system of the pyridine ring is expected to give rise to strong absorption bands in the near-UV region (200-400 nm). libretexts.org

n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, to an antibonding π* orbital. libretexts.org These transitions generally occur at longer wavelengths (lower energy) compared to π → π* transitions.

The solvent environment can influence the absorption spectrum. shu.ac.uk Polar solvents may cause a blue shift (to shorter wavelengths) in n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk

Table 2: Expected Electronic Transitions for 2,3-Pyridinedicarbonitrile, 6-chloro- Note: Wavelengths are approximate and can be influenced by solvent and substitution effects.

Transition TypeInvolved OrbitalsExpected Wavelength (λ_max)Relative Intensity
π → ππ (Pyridine Ring, C≡N) → π200 - 280 nmHigh
n → πn (Pyridine N) → π270 - 320 nmLow

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For 2,3-Pyridinedicarbonitrile, 6-chloro-, electron impact (EI) ionization would produce a molecular ion (M⁺˙), whose m/z value confirms the molecular weight of the compound.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the chlorine atom. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks in the molecular ion region: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and an "M+2" peak corresponding to the molecule with ³⁷Cl. The M+2 peak will have an intensity approximately one-third that of the M⁺ peak, which is a definitive indicator for the presence of a single chlorine atom. chemguide.co.uk

The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For 2,3-Pyridinedicarbonitrile, 6-chloro-, likely fragmentation pathways could include the loss of the chlorine radical (∙Cl), the loss of a neutral hydrogen cyanide (HCN) molecule, or the cleavage of the nitrile groups (∙CN). libretexts.org The relative abundance of each fragment ion depends on its stability. libretexts.org

Table 3: Predicted Mass Spectrometry Data for 2,3-Pyridinedicarbonitrile, 6-chloro- (C₇H₂ClN₃) Calculated for isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Identity/Origin
[C₇H₂ClN₃]⁺˙175177Molecular Ion (M⁺˙)
[C₇H₂N₃]⁺140-Loss of ∙Cl
[C₆H₂ClN₂]⁺148150Loss of ∙CN
[C₆H₂N₂]⁺˙114-Loss of ∙Cl and ∙CN

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mit.edu This method relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice, and the resulting diffraction pattern is characteristic of the crystal structure. mit.edu

For 2,3-Pyridinedicarbonitrile, 6-chloro-, a single-crystal XRD analysis would provide definitive information on its solid-state conformation. The experiment yields the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom within the unit cell. mit.edu From this data, precise bond lengths, bond angles, and torsion angles can be calculated. Furthermore, XRD reveals intermolecular interactions, such as π-π stacking between pyridine rings or other non-covalent interactions, which dictate how the molecules pack together in the crystal lattice. researchgate.net In cases where suitable single crystals cannot be grown, powder XRD can be used, often in conjunction with solid-state NMR and computational modeling, to solve the crystal structure. rsc.org

Table 4: Hypothetical Crystal Structure Data from a Single-Crystal XRD Experiment Note: This table represents the type of data obtained from an XRD analysis and is not experimental data for this specific compound.

ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 7.5, b = 10.2, c = 9.8
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.5, γ = 90
ZThe number of molecules per unit cell.4
Bond Length (C-Cl)The distance between the C-6 and Cl atoms.~1.74 Å
Bond Angle (C2-C3-C4)The angle within the pyridine ring.~119°
Molecular PackingDescription of intermolecular arrangement.π-π stacking interactions

Computational and Theoretical Investigations of 2,3 Pyridinedicarbonitrile, 6 Chloro

Quantum Chemical Calculation Methodologies

Theoretical studies of molecules like 2,3-Pyridinedicarbonitrile, 6-chloro- utilize sophisticated computational methods to predict their electronic and structural properties. These in silico approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Approaches (e.g., B3LYP Functional with various Basis Sets)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying pyridine (B92270) derivatives. aip.orgbohrium.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT. This method is frequently paired with basis sets of varying sizes and complexity, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. aip.orgnih.gov For similar molecules, calculations using the B3LYP functional have been employed to optimize molecular geometry, determine vibrational frequencies, and analyze electronic properties. aip.orgnih.gov The choice of basis set is crucial; larger basis sets with polarization and diffuse functions (e.g., ++G(d,p)) generally provide more accurate results for properties like electron affinity and dipole moments.

Ab Initio Molecular Orbital Calculations for Electronic Structure

Ab initio molecular orbital methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to investigate electronic structure. These methods are derived directly from theoretical principles without the inclusion of experimental data. While often less computationally expensive than more advanced correlated methods, they provide a fundamental understanding of the molecular orbitals and their energies. For related chloro-substituted pyridine compounds, ab initio calculations have been used to compute optimized geometries and vibrational wavenumbers, offering a baseline for comparison with experimental data and results from DFT methods.

Electronic Structure Analysis

The electronic structure of 2,3-Pyridinedicarbonitrile, 6-chloro- can be further elucidated through a variety of analytical techniques that build upon the foundational quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aip.org For analogous molecules, TD-DFT (Time-Dependent Density Functional Theory) has been used to model the electronic absorption properties based on these frontier orbitals. bohrium.com Analysis of the HOMO-LUMO gap provides insights into the molecule's charge transfer capabilities and its potential role in chemical reactions. aip.org

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for examining the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., bonds, lone pairs). nih.govresearchgate.net This method allows for the quantitative assessment of intramolecular charge transfer (ICT) and hyperconjugative interactions. By analyzing the interactions between filled (donor) and empty (acceptor) NBOs, one can identify the key stabilizing forces within the molecule. For instance, in similar chlorinated pyridine structures, NBO analysis has been used to understand the charge transfer interactions that contribute to their stability and reactivity. aip.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). aip.orgnih.gov The MEP surface is color-coded, typically with red indicating regions of high electron density (prone to electrophilic attack) and blue indicating regions of low electron density (prone to nucleophilic attack). This analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. For related pyridinecarbonitrile compounds, MEP maps have been used to identify the likely sites for electrophilic and nucleophilic reactions. aip.org

Data Tables

Due to the absence of specific published computational studies on 2,3-Pyridinedicarbonitrile, 6-chloro-, no experimental or calculated data can be presented in tabular format at this time. The information provided above is based on the application of these standard theoretical methodologies to similar chemical structures.

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM), Integral Equation Formalism (IEFPCM), Self-Consistent Reaction Field (SCRF))

No publications were identified that applied solvent models like PCM, IEFPCM, or SCRF to study the properties or reactions of 6-chloro-2,3-pyridinedicarbonitrile.

Spectroscopic Property Simulations and Validation with Experimental Data

Simulation of Electronic Absorption Spectra (TD-DFT)

Theoretical investigations into the electronic absorption spectra of molecules using Time-Dependent Density Functional Theory (TD-DFT) provide valuable insights into their electronic structure and photophysical properties. This computational method calculates the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of absorption), and the nature of the electronic transitions between molecular orbitals.

For the specific compound, 2,3-Pyridinedicarbonitrile, 6-chloro- , a comprehensive TD-DFT analysis would typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is usually achieved using Density Functional Theory (DFT) with an appropriate functional and basis set.

TD-DFT Calculation: Following the geometry optimization, a TD-DFT calculation is performed on the optimized structure. This calculation predicts the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states.

Analysis of Electronic Transitions: The output of the TD-DFT calculation provides information on the key electronic transitions contributing to each absorption band. This includes identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and characterizing the nature of the transitions (e.g., π → π* or n → π*).

Generation of Theoretical Spectrum: The calculated excitation energies and oscillator strengths are then used to generate a theoretical UV-Vis absorption spectrum. This simulated spectrum can be compared with experimental data to validate the computational methodology and aid in the interpretation of the experimental spectrum.

Without specific research on 2,3-Pyridinedicarbonitrile, 6-chloro- , it is not possible to present the detailed findings, including data tables of calculated absorption wavelengths, oscillator strengths, and assignments of major electronic transitions. Such an analysis remains a subject for future computational chemistry research.

Advanced Research Perspectives and Future Directions in 2,3 Pyridinedicarbonitrile, 6 Chloro Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The development of efficient and sustainable synthetic methods for obtaining 2,3-Pyridinedicarbonitrile, 6-chloro- is a cornerstone of its continued exploration and application. Current research focuses on optimizing existing protocols and discovering new pathways that offer improved yields, reduced reaction times, and milder conditions.

One established route involves the transformation of 6-hydroxypyridine-2,3-dicarbonitrile. This method, while effective, often requires stringent conditions. A more recent approach starts from 2-amino-6-chloropyridine-3-carbaldehyde, which undergoes a series of reactions to yield the desired dicarbonitrile. Future research is geared towards the use of novel catalytic systems, such as transition metal catalysts, to enhance the efficiency of these transformations. The exploration of continuous flow chemistry is another promising avenue, which could lead to scalable and more controlled production processes.

While stereocontrol is not a primary concern for the synthesis of 2,3-Pyridinedicarbonitrile, 6-chloro- itself due to its achiral nature, it becomes highly relevant when this compound is used as a precursor for more complex, chiral molecules. Future synthetic strategies will likely focus on developing enantioselective or diastereoselective transformations of 2,3-Pyridinedicarbonitrile, 6-chloro-, enabling the synthesis of stereochemically defined products.

Exploration of Diverse Chemical Transformations for Complex Molecule Synthesis

The reactivity of 2,3-Pyridinedicarbonitrile, 6-chloro- is dominated by the presence of the electron-withdrawing nitrile groups and the reactive chlorine atom. These functional groups provide multiple sites for chemical modification, making it a versatile scaffold for the synthesis of a wide array of complex molecules.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be displaced by amines, alkoxides, and thiolates to generate a library of substituted pyridines. The nitrile groups can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions.

One notable reaction is the transformation of 2,3-Pyridinedicarbonitrile, 6-chloro- with sodium azide (B81097) to form a tetrazolo[1,5-a]pyridine (B153557) derivative. This transformation highlights the potential of this compound in the synthesis of novel heterocyclic systems. Furthermore, its role as an intermediate in the synthesis of viologen derivatives with potential herbicidal activity has been documented. Future research will undoubtedly uncover new and diverse chemical transformations, further expanding the synthetic utility of this versatile building block.

Application of Advanced Spectroscopic Techniques for In-Depth Structural and Electronic Characterization

A thorough understanding of the structural and electronic properties of 2,3-Pyridinedicarbonitrile, 6-chloro- is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the connectivity and chemical environment of the atoms within the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further elucidate the through-bond and through-space correlations between different nuclei.

Infrared (IR) and Raman spectroscopy are valuable for identifying the characteristic vibrational modes of the functional groups, particularly the nitrile and C-Cl stretching frequencies. UV-Visible spectroscopy can provide insights into the electronic transitions within the molecule, which are influenced by the interplay of the pyridine (B92270) ring and its substituents. For a more in-depth understanding of its electronic structure, advanced techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) could be employed.

Integration of Multiscale Computational Approaches for Predictive Chemical Design

Computational chemistry offers powerful tools for investigating the properties and reactivity of molecules like 2,3-Pyridinedicarbonitrile, 6-chloro- at a level of detail that is often inaccessible through experimental methods alone. Density Functional Theory (DFT) is a widely used computational method that can accurately predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic properties.

By performing DFT calculations, researchers can gain insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity in different chemical reactions. Computational models can also be used to simulate reaction pathways and predict the feasibility and outcomes of different chemical transformations.

The integration of multiscale computational approaches, which combine quantum mechanical methods for the reactive core with classical molecular mechanics for the surrounding environment, can provide a more realistic description of the molecule's behavior in complex systems. This predictive power is invaluable for the rational design of new functional materials and chemical probes based on the 2,3-Pyridinedicarbonitrile, 6-chloro- scaffold.

Potential as a Precursor for Advanced Materials and Chemical Probes

The unique electronic and structural features of 2,3-Pyridinedicarbonitrile, 6-chloro- make it an attractive candidate as a precursor for the development of advanced materials and chemical probes. The presence of nitrogen atoms and nitrile groups makes it a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, sensing, or gas storage properties.

The pyridine dicarbonitrile core can also be incorporated into larger conjugated systems to create organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the substituents can be tuned to modulate the electronic properties of these materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2,3-pyridinedicarbonitrile, and what key intermediates are involved?

  • Methodology :

  • Cyanation : Sequential cyanation of a pyridine precursor using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with nitrile boronic esters) .
  • Chlorination : Electrophilic chlorination (e.g., using Cl₂/FeCl₃) at the 6-position post-cyanation, requiring careful temperature control (0–5°C) to avoid overhalogenation .
  • Activation Strategies : Benzotriazole-mediated carboxyl activation (analogous to ) for introducing nitrile groups under mild conditions.
    • Key Intermediates : 2,3-Dicyanopyridine (base structure), 6-hydroxypyridinedicarbonitrile (for nucleophilic substitution with POCl₃).

Q. How is the purity and structural integrity of 6-chloro-2,3-pyridinedicarbonitrile validated in synthetic workflows?

  • Characterization Techniques :

  • HPLC : Purity assessment (>95% via high-performance liquid chromatography with UV detection at 254 nm) .
  • NMR : ¹³C NMR to confirm nitrile peaks (~110–120 ppm) and chlorine substitution (deshielding effects at C6) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 164.55 (C₆HClN₄) .

Q. What solvents and conditions optimize recrystallization of this compound?

  • Recrystallization Protocol :

  • Use anhydrous acetonitrile or ethanol at 60–70°C, achieving >97% recovery. Avoid protic solvents (e.g., water) due to nitrile hydrolysis risks .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CN) influence the electronic properties and reactivity of 6-chloro-2,3-pyridinedicarbonitrile?

  • Mechanistic Insights :

  • Electronic Effects : The chloro group at C6 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Nitrile groups at C2/C3 increase π-deficiency, stabilizing transition states in cross-coupling reactions .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.2 eV), correlating with enhanced reactivity in Diels-Alder reactions .

Q. What strategies resolve contradictory data in reaction yields when synthesizing derivatives of this compound?

  • Troubleshooting Workflow :

  • Byproduct Analysis : Use LC-MS to identify dimerization products (e.g., via Ullmann coupling) under high-temperature conditions.
  • Kinetic Control : Optimize reaction time (e.g., <2 hours for Pd-catalyzed cyanation) to minimize decomposition .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; additive screening (e.g., TBAB) enhances selectivity .

Q. Can 6-chloro-2,3-pyridinedicarbonitrile serve as a fluorophore or sensor scaffold?

  • Photophysical Applications :

  • Solvatochromism : Nitrile groups induce polarity-dependent fluorescence shifts. Quantum yields (Φ) range from 0.45 (hexane) to 0.12 (water), comparable to 6-chloro-2,3-naphthalimide derivatives .
  • Labeling Utility : Benzotriazole-activated intermediates enable conjugation with amino acids or biomolecules for environmental sensing .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

  • Drug Discovery Context :

  • Scaffold Rigidity : The pyridine core with chloro/cyano substituents mimics ATP-binding motifs in kinases (e.g., JAK2 inhibitors).
  • SAR Studies : Chlorine at C6 improves target affinity (IC₅₀ reduction by 40% vs. non-chlorinated analogs) in kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.